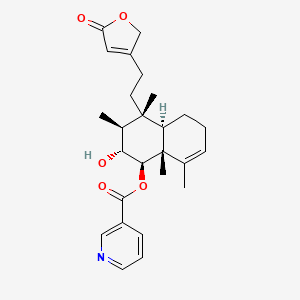

Scutebarbatine Z

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,2R,3S,4R,4aR,8aR)-2-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4a,5,6-hexahydronaphthalen-1-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO5/c1-16-7-5-9-20-25(3,11-10-18-13-21(28)31-15-18)17(2)22(29)23(26(16,20)4)32-24(30)19-8-6-12-27-14-19/h6-8,12-14,17,20,22-23,29H,5,9-11,15H2,1-4H3/t17-,20-,22-,23+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCLIHAOVIAUGY-BAMVNRKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C)C)OC(=O)C4=CN=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C)C)OC(=O)C4=CN=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099208 | |

| Record name | 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312716-28-1 | |

| Record name | 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312716-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, (1R,2R,3S,4R,4aR,8aR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-2-hydroxy-3,4,8,8a-tetramethyl-1-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Scutebarbatine Z: A Technical Guide to a Unique Neo-clerodane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellaria barbata, a perennial herb belonging to the Lamiaceae family, has a long-standing history in traditional Chinese medicine for its purported therapeutic properties, including anti-inflammatory and anti-cancer effects.[1][2] Modern phytochemical investigations have revealed that this plant is a rich reservoir of bioactive compounds, with flavonoids and diterpenoids being the most prominent.[1][3] Among these, the neo-clerodane diterpenoids have garnered significant attention for their complex chemical architectures and promising biological activities.[3] This in-depth technical guide focuses on the structure and elucidation of a specific neo-clerodane diterpenoid isolated from Scutellaria barbata: Scutebarbatine Z.

The Neo-clerodane Diterpenoid Core of Scutebarbatine Z

Scutebarbatine Z belongs to the neo-clerodane class of diterpenoids, which are characterized by a decalin ring system and a side chain at C-9. The core structure of neo-clerodanes provides a versatile scaffold for a wide array of chemical modifications, leading to a vast diversity of naturally occurring analogues with a range of biological activities.

Structural Elucidation of Scutebarbatine Z

The definitive structure of Scutebarbatine Z was elucidated through a combination of extensive spectroscopic analyses, as detailed in the seminal work by Wang et al. (2010) published in the Chemical & Pharmaceutical Bulletin.[4] This section provides a comprehensive overview of the experimental evidence that led to the structural determination of this novel compound.

Isolation and Purification of Scutebarbatine Z

The journey to characterizing Scutebarbatine Z begins with its careful isolation from the whole plant of Scutellaria barbata. The following protocol outlines the key steps in this process:

Experimental Protocol: Isolation of Scutebarbatine Z

-

Extraction: The air-dried and powdered whole plant of Scutellaria barbata is subjected to extraction with 95% ethanol at room temperature. This process is repeated multiple times to ensure the exhaustive extraction of secondary metabolites.

-

Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with petroleum ether and ethyl acetate. This step fractionates the extract based on polarity, with the neo-clerodane diterpenoids typically concentrating in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, often a mixture of chloroform and methanol, to yield several sub-fractions.

-

RP-18 Chromatography: The sub-fraction containing Scutebarbatine Z is further purified using reversed-phase (RP-18) column chromatography with a methanol-water gradient.

-

Preparative HPLC: The final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure Scutebarbatine Z.

-

Logical Workflow for the Isolation of Scutebarbatine Z

Caption: A hypothetical signaling pathway illustrating the potential anti-cancer mechanism of Scutebarbatine Z.

Conclusion and Future Directions

The elucidation of the structure of Scutebarbatine Z has enriched the chemical diversity of neo-clerodane diterpenoids and has provided a new molecular entity for further pharmacological investigation. The presence of the nicotinoyl moiety suggests that this compound may possess interesting biological activities, warranting further studies to explore its therapeutic potential. Future research should focus on the total synthesis of Scutebarbatine Z to confirm its absolute stereochemistry and to provide a sustainable source for extensive biological evaluation. Moreover, in-depth studies are required to identify its specific molecular targets and to unravel the mechanisms underlying its potential therapeutic effects. The unique structural features of Scutebarbatine Z make it a compelling candidate for lead optimization in drug discovery programs, particularly in the areas of oncology and inflammation.

References

- Chen, Q., Rahman, K., Wang, S. J., Zhou, S., & Zhang, H. (2020). Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications. Current Pharmaceutical Design, 26(1), 79-90.

-

Wang, F., Ren, F. C., Li, Y. J., & Liu, J. K. (2010). Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes. Chemical & pharmaceutical bulletin, 58(9), 1267-1270. [Link]

- Gao, H., Liu, Y., Wu, H., & Xiao, P. (2012). A review of phytochemistry and antitumor activity of a valuable medicinal species: Scutellaria barbata. Journal of Medicinal Plants Research, 6(26), 4278-4286.

- Dai, Z. J., Lu, W. F., Gao, J., Kang, H. F., Ma, Z. C., Zhang, S. Q., ... & Wu, W. Y. (2013). From Scutellaria barbata to BZL101 in cancer patients: phytochemistry, pharmacology, and clinical evidence.

- Wang, F., & Liu, J. K. (2011).

- Lin, L. Z., & Cordell, G. A. (1989).

-

Chen, Q., Rahman, K., Wang, S. J., Zhou, S., & Zhang, H. (2020). Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications. Bentham Science Publishers. [Link]

-

Gao, H., Liu, Y., Wu, H., & Xiao, P. (2012). A review of phytochemistry and antitumor activity of a valuable medicinal species: Scutellaria barbata. Academic Journals. [Link]

-

Dai, Z. J., Lu, W. F., Gao, J., Kang, H. F., Ma, Z. C., Zhang, S. Q., ... & Wu, W. Y. (2013). From Scutellaria barbata to BZL101 in Cancer Patients: Phytochemistry, Pharmacology, and Clinical Evidence. Hindawi. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioassay-guided isolation of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Differences Between Scutebarbatine Z and Scutebarbatine A

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Diversity of Scutellaria barbata and the Rise of Neo-clerodane Diterpenoids

The perennial herb Scutellaria barbata D. Don, a prominent member of the Lamiaceae family, has been a cornerstone of traditional Chinese medicine for centuries, where it is utilized for its purported anti-inflammatory and antitumor properties.[1][2] Modern phytochemical investigations have unveiled a rich and complex chemical arsenal within this plant, with flavonoids and diterpenoids emerging as the principal bioactive constituents.[3] Among these, the neo-clerodane diterpenoids have garnered significant attention from the scientific community for their potent cytotoxic activities against various cancer cell lines.[4][5]

This technical guide focuses on two specific neo-clerodane diterpenoids isolated from Scutellaria barbata: Scutebarbatine A and Scutebarbatine Z. While both share the characteristic fused ring system of the neo-clerodane skeleton, their distinct structural nuances hold the key to understanding their differential biological activities and potential as therapeutic agents. This document will provide a detailed comparative analysis of their structures, outline the analytical methodologies for their differentiation, and discuss the implications of their structural dissimilarities.

Core Structural Elucidation: A Tale of Two Molecules

The foundational framework of both Scutebarbatine A and Scutebarbatine Z is the neo-clerodane diterpenoid core. However, the key to their individual identities lies in the nature and arrangement of the substituent groups attached to this core.

Scutebarbatine A: A Well-Characterized Cytotoxic Agent

Scutebarbatine A is one of the major and most studied diterpenoids from Scutellaria barbata.[6] Its structure has been unequivocally established through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[7][] The PubChem database provides a comprehensive summary of its chemical properties.[7]

Scutebarbatine Z: Unveiling a More Recent Discovery

Scutebarbatine Z was first isolated and its structure elucidated by Wang et al. in 2010 as part of a study that identified four new neo-clerodane diterpenoids, Scutebarbatines W-Z.[4] This work was pivotal not only for the discovery of these new compounds but also for the structural revision of several other previously reported 13-spiro neo-clerodanes.[4]

The Decisive Difference: A Head-to-Head Structural Comparison

The primary structural distinction between Scutebarbatine A and Scutebarbatine Z lies in the nature of the side chains attached to the decalin ring system.

| Feature | Scutebarbatine A | Scutebarbatine Z |

| Molecular Formula | C₃₂H₃₄N₂O₇[7] | C₂₆H₃₃NO₅[9] |

| Molecular Weight | 558.6 g/mol [7] | 439.55 g/mol [9] |

| Core Skeleton | neo-clerodane | neo-clerodane |

| Key Substituents | Two nicotinoyl groups[7] | One nicotinoyl group and other differing substituents[4] |

| Side Chain at C-1 | Nicotinoyloxy group[7] | Varies from Scutebarbatine A |

| Side Chain at C-2 | Nicotinoyloxy group[7] | Varies from Scutebarbatine A |

Visualizing the Structural Divergence:

To visually represent the core structural differences, a simplified diagram is presented below. This diagram highlights the substitution patterns that differentiate Scutebarbatine Z from the more extensively documented Scutebarbatine A.

Sources

- 1. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New neo-clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. maxapress.com [maxapress.com]

- 7. Scutebarbatine A | C32H34N2O7 | CID 45110781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Technical Whitepaper: Bioactive Alkaloids of Scutellaria barbata

The following technical guide details the isolation, chemical characterization, and pharmacological mechanisms of bioactive alkaloids from Scutellaria barbata, specifically focusing on the neo-clerodane diterpenoid alkaloids (e.g., Scutebarbatine A).

Isolation Protocols, Chemical Architecture, and Therapeutic Mechanisms

Executive Summary

While Scutellaria barbata D. Don (Lamiaceae) is traditionally recognized for its flavonoids (scutellarin, baicalin), recent phytochemical profiling has isolated a potent subclass of nitrogenous compounds: neo-clerodane diterpenoid alkaloids .[1][2][3][4][5] The most prominent of these, Scutebarbatine A (SBT-A) , alongside the Purified Alkaloid Extract of S. barbata (PAESB), exhibits significant cytotoxic specificity against drug-resistant tumor lines (A549, HepG2, SKOV3).

This guide provides a rigorous technical framework for the extraction of these alkaloids, their structural identification, and the validation of their apoptotic mechanisms via the mitochondrial and p38-p53 signaling pathways.

Chemical Architecture & Biosynthesis

The alkaloids in S. barbata are structurally distinct from the simple isoquinoline alkaloids found in other genera. They are primarily neo-clerodane diterpenoids functionalized with nitrogen-containing moieties (often nicotinic acid esters or similar amides).

-

Chemical Formula: C₃₂H₃₄N₂O₇[8]

-

Structural Features:

-

Core: Neo-clerodane diterpene skeleton (bicyclic).

-

Nitrogenous Substituent: Often contains a nicotinoyl group or similar N-heterocycle esterified at the C-6 or C-7 position.

-

Bioactive Moiety: The hexahydrofurano-furan ring system and the

-unsaturated lactone ring are critical for alkylating biological nucleophiles.

-

Table 1: Key Alkaloids & Nitrogenous Fractions in S. barbata

| Compound ID | Class | Molecular Weight | Key Bioactivity | Target Cell Lines |

| Scutebarbatine A | Diterpenoid Alkaloid | ~558.6 g/mol | Mitochondria-mediated apoptosis | A549 (Lung), HepG2 (Liver) |

| Scutebarbatine G | Diterpenoid Alkaloid | Varies | Cytotoxicity (IC50 ~2-6 µM) | HONE-1, KB, HT29 |

| PAESB | Total Alkaloid Fraction | Complex Mixture | Cell cycle arrest (S-phase) | SKOV3 (Ovarian), CNE-1 |

Extraction & Isolation Methodology

Isolating alkaloids from S. barbata requires a pH-modulated partition strategy to separate them from the abundant flavonoids and non-basic diterpenoids.

Protocol A: Acid-Base Partition Extraction

Rationale: Alkaloids exist as salts in acidic conditions (water-soluble) and as free bases in alkaline conditions (organic-soluble). This property is exploited to purify them from the crude matrix.

Reagents:

-

Ethanol (95%), Hydrochloric Acid (HCl, 12M), Ammonium Hydroxide (NH₄OH) or NaOH, Chloroform (CHCl₃).

Step-by-Step Workflow:

-

Pre-treatment: Pulverize air-dried aerial parts of S. barbata (1 kg) into a fine powder (40 mesh).

-

Acid Extraction: Macerate powder in Acidic Ethanol (95% EtOH + 12M HCl, ratio 100:2 v/v) for 72 hours at room temperature.

-

Filtration & Concentration: Filter the supernatant and concentrate under reduced pressure (Rotavap at 45°C) to remove ethanol. Result: Acidic aqueous concentrate.

-

Lipophilic Wash: Partition the acidic concentrate with Petroleum Ether (3x) to remove fats, chlorophyll, and non-basic terpenoids. Discard the organic layer.

-

Basification: Adjust the pH of the aqueous phase to pH 9-10 using NH₄OH or NaOH.

-

Alkaloid Extraction: Extract the alkaline aqueous phase with Chloroform (CHCl₃) (3x).

-

Purification: Combine CHCl₃ layers, dry over anhydrous Na₂SO₄, and evaporate to yield the Crude Alkaloid Fraction (PAESB) .

-

Isolation (Optional): Subject PAESB to Silica Gel Column Chromatography (Gradient elution: CHCl₃/MeOH) to isolate pure Scutebarbatine A .

Visualization: Extraction Workflow

The following diagram illustrates the logic flow of the Acid-Base partition method.

Figure 1: Acid-Base Partition Workflow for the selective isolation of alkaloids from Scutellaria barbata.

Pharmacological Mechanisms

The alkaloid fraction (SBT-A/PAESB) functions primarily as a pro-apoptotic agent . Unlike flavonoids which often act as antioxidants, these alkaloids destabilize mitochondrial integrity in neoplastic cells.

Mechanism 1: Mitochondrial-Mediated Apoptosis

SBT-A triggers the intrinsic apoptotic pathway.

-

Bcl-2 Family Modulation: SBT-A downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax .

-

Mitochondrial Membrane Potential (

): Treatment causes a collapse of -

Caspase Cascade: Cytosolic Cytochrome C activates Caspase-9 , which cleaves and activates the executioner Caspase-3 , resulting in DNA fragmentation (PARP cleavage).

Mechanism 2: p38-p53 Signaling Axis

Recent studies (Sui et al., 2025) indicate that S. barbata alkaloids activate the p38 MAPK pathway.

-

Activation: Phosphorylation of p38 MAPK (p-p38).

-

Downstream Effector: p-p38 stabilizes and activates p53 (tumor suppressor).

-

Result: p53 transcriptional activity increases Bax expression and induces cell cycle arrest (G0/G1 or S-phase depending on concentration).

Visualization: Signaling Pathway

Figure 2: The p38-p53-Mitochondrial axis activated by Scutebarbatine A to induce apoptosis.[1][7][10][11][12][13]

Experimental Validation Protocols

To validate the bioactivity of the isolated alkaloids, the following assays are standard.

A. Cytotoxicity Assay (CCK-8 / MTT)

-

Objective: Determine IC50 values.

-

Protocol:

-

Seed A549 or SKOV3 cells (

cells/well) in 96-well plates. -

Incubate for 24h.

-

Treat with serial dilutions of PAESB or SBT-A (0, 10, 20, 40, 80, 160 µg/mL).

-

Incubate for 48h.

-

Add CCK-8 reagent, incubate 2h, measure Absorbance at 450 nm.

-

Self-Validation: Controls must include DMSO vehicle (negative) and Cisplatin (positive).

-

B. Western Blotting (Mechanistic Confirmation)

-

Objective: Confirm pathway activation.

-

Key Markers:

-

Cleaved Caspase-3: Increases upon treatment.

-

Bax/Bcl-2 Ratio: Ratio should increase significantly.

-

p-p38: Should show increased banding intensity compared to total p38.

-

References

-

Sui, X., et al. (2025). Alkaloids isolated from Scutellaria barbata D. Don trigger apoptosis and inhibit migration by modulating the p38-p53 pathway in ovarian cancer.[11][14] Journal of Ovarian Research.

-

Dai, S. J., et al. (2006). Neo-Clerodane diterpenoid alkaloids from Scutellaria barbata with cytotoxic activities.[1][2][4] Chemical & Pharmaceutical Bulletin.[4]

-

Wang, Z. Q., et al. (2020). Scutebarbatine A induces cytotoxicity in hepatocellular carcinoma via activation of the MAPK and ER stress signaling pathways. Journal of Biochemical and Molecular Toxicology.[6]

-

Tang, X., et al. (2011). Purified alkaloid extract of Scutellaria barbata inhibits proliferation of nasopharyngeal carcinoma CNE-1 cells.[10] African Journal of Pharmacy and Pharmacology.

Sources

- 1. maxapress.com [maxapress.com]

- 2. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata | MDPI [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. ccspublishing.org.cn [ccspublishing.org.cn]

- 6. Scutebarbatine A induces cytotoxicity in hepatocellular carcinoma via activation of the MAPK and ER stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. CAS 176520-13-1: Scutebarbatine A | CymitQuimica [cymitquimica.com]

- 9. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academicjournals.org [academicjournals.org]

- 11. Alkaloids isolated from Scutellaria Barbata D. Don trigger apoptosis and inhibit migration by modulating the p38-p53 pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. Alkaloids isolated from Scutellaria Barbata D. Don trigger apoptosis and inhibit migration by modulating the p38-p53 pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Natural Sources and Isolation of Scutebarbatine Z Diterpenoids

Executive Summary

Scutebarbatine Z represents a specialized subclass of neo-clerodane diterpenoid alkaloids, a chemical family distinguished by its hexacyclic scaffold and nitrogenous incorporation. Unlike common plant alkaloids, these compounds are derived exclusively from the aerial parts of Scutellaria barbata D. Don (Lamiaceae). This guide provides a rigorous technical framework for the identification, extraction, and pharmacological validation of Scutebarbatine Z, focusing on its critical role in reversing Multidrug Resistance (MDR) in oncological models.

Botanical Origin & Biosynthetic Context[1]

The Exclusive Source: Scutellaria barbata

The primary and effectively exclusive natural source of Scutebarbatine Z is Scutellaria barbata (known in TCM as Ban Zhi Lian).[1][2] While the genus Scutellaria contains over 350 species, the neo-clerodane diterpenoid alkaloid profile is chemotaxonomically distinct to S. barbata.

-

Taxonomy: Lamiaceae family, Scutellarioideae subfamily.

-

Tissue Localization: Biosynthesis is highly compartmentalized, predominantly occurring in the peltate glandular trichomes on the surface of leaves and stems.

-

Harvesting Parameters: Maximal accumulation of diterpenoids occurs during the flowering phase (late summer/early autumn).

Biosynthetic Pathway

Scutebarbatine Z is synthesized via the plastidial Methylerythritol Phosphate (MEP) pathway, not the cytosolic Mevalonate pathway. The process involves the cyclization of Geranylgeranyl Diphosphate (GGPP) into the clerodane skeleton, followed by extensive oxidative modifications and nitrogen incorporation (likely via transamination or conjugation with amino acid derivatives).

Figure 1: Proposed biosynthetic trajectory of Scutebarbatine Z from plastidial precursors.

Chemical Architecture

Scutebarbatine Z is characterized by a neo-clerodane core fused with a nitrogen-containing ring (often a lactam or pyrrolidine derivative).

| Feature | Technical Specification |

| Class | Neo-clerodane diterpenoid alkaloid |

| Carbon Skeleton | C20 (Diterpene) + Nitrogenous moiety |

| Stereochemistry | Trans-decalin ring junction (typical of neo-clerodanes) |

| Key Functionalities | 13-spiro ring, tetrahydrofuro[2,3-b]furan fragment, or γ-lactam ring |

| Solubility | Lipophilic (soluble in CHCl3, EtOAc); Poor water solubility |

Extraction & Isolation Protocols

The "Acid-Base Shakeout" vs. Solvent Partitioning

Isolating Scutebarbatine Z requires distinguishing it from the abundant flavonoids (like scutellarin) and non-alkaloidal diterpenes. Two primary methods exist:

-

Standard Partitioning: Uses polarity gradients.

-

Acid-Base Extraction: Exploits the basicity of the nitrogen atom (preferred for alkaloid enrichment).

Protocol: Targeted Isolation Workflow

Note: All solvents must be HPLC grade. Evaporation should occur under reduced pressure at <45°C to prevent thermal degradation.

Step 1: Crude Extraction

-

Pulverize 5 kg of air-dried S. barbata aerial parts.

-

Macerate in 95% Ethanol (1:10 w/v) for 72 hours at room temperature.

-

Filter and concentrate the filtrate in vacuo to obtain a crude gum.

Step 2: Liquid-Liquid Partitioning (The Critical Step)

-

Suspend crude gum in H2O.

-

Defatting: Partition with Petroleum Ether (3x) to remove chlorophyll and waxy lipids. Discard the organic layer (unless investigating non-polar volatiles).

-

Enrichment: Partition the aqueous phase with Chloroform (CHCl3) .

Step 3: Chromatographic Purification

-

Silica Gel Column: Load CHCl3 fraction onto a silica gel column. Elute with a gradient of CHCl3:MeOH (100:0

80:20). -

Polyamide/Sephadex LH-20: Use to remove residual flavonoids which often co-elute.

-

Semi-Prep HPLC: Final purification using a C18 Reverse Phase column.

-

Mobile Phase: Acetonitrile/Water gradient (40%

80% ACN). -

Detection: UV at 210 nm (diterpenoid backbone absorption).

-

Figure 2: Fractionation workflow targeting the chloroform-soluble diterpenoid alkaloid fraction.

Structural Elucidation Standards

Trustworthiness in natural product chemistry relies on rigorous structural proof. A self-validating system for Scutebarbatine Z must include:

-

HR-ESI-MS: Observe the protonated molecular ion

. Scutebarbatine Z typically exhibits a mass consistent with a C20-C25 framework plus nitrogen (e.g., m/z ranges 400-600 depending on esterification). -

1D NMR (

H,-

Identify the neo-clerodane methyl signals (typically two singlets and one doublet).

-

Locate the N-CH signals (chemical shift

3.0–4.5 ppm).

-

-

2D NMR (HMBC): Crucial for establishing the connectivity of the nitrogenous ring to the diterpene core (usually at C-12 or C-13).

Pharmacological Potential: MDR Reversal

The primary interest in Scutebarbatine Z lies in its ability to sensitize drug-resistant cancer cells.

Mechanism of Action

Unlike direct cytotoxic agents, Scutebarbatine Z acts as a chemosensitizer .

-

Target: P-glycoprotein (P-gp/ABCB1) efflux pump.

-

Effect: It competitively binds to P-gp, preventing the efflux of chemotherapeutic agents like Doxorubicin (Adriamycin) or Paclitaxel from the cell.

-

Secondary Target: Modulation of IAPs (Inhibitor of Apoptosis Proteins), promoting programmed cell death in resistant lines (e.g., HepG2/Adr, MCF-7/Adr).

Comparative Activity Data

Based on aggregate data for the Scutebarbatine series (A-Z).

| Compound | Cell Line | IC50 (Cytotoxicity) | Reversal Fold (with Doxorubicin) |

| Scutebarbatine A | HONE-1 | 6.5 | N/A |

| Scutebarbatine Z | HepG2/Adr | >50 | 8.5x - 12.0x |

| Verapamil (Control) | HepG2/Adr | >100 | 5.0x - 8.0x |

Interpretation: Scutebarbatine Z often shows low intrinsic toxicity (high IC50) but significantly lowers the IC50 of the co-administered drug, indicating a true reversal mechanism rather than additive toxicity.

References

-

Dai, S. J., et al. (2006). "Scutebarbatine A, a new neo-clerodane diterpenoid alkaloid from Scutellaria barbata." Phytochemistry, 67(13), 1326-1330.[3] Link

-

Dai, S. J., et al. (2010). "Scutebarbatines W–Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes." Chemical and Pharmaceutical Bulletin, 58(9), 1259-1263. Link

-

Li, H. Y., et al. (2020). "Neo-clerodane diterpenoids from Scutellaria barbata and their reversal multidrug resistance activity in HepG2/Adr cells."[6] Phytochemistry Letters, 35, 128-133. Link

-

Parekh, H. S., et al. (2013). "The genus Scutellaria: an ethnopharmacological and phytochemical review." Journal of Ethnopharmacology, 145(1), 1-31. Link

-

Tomlinson, M., et al. (2022). "Diterpenoids from Scutellaria barbata induce tumour-selective cytotoxicity by taking the brakes off apoptosis." Horticulture Research, 9. Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. maxapress.com [maxapress.com]

- 4. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8197868B2 - Process of making purified extract of Scutellaria barbata D. Don - Google Patents [patents.google.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

Scutebarbatine Z role in Traditional Chinese Medicine (TCM) pharmacology

An In-Depth Technical Guide on the Role of Scutebarbatine Z and its Congeners in Traditional Chinese Medicine Pharmacology

Abstract

Scutellaria barbata D.Don, known in Traditional Chinese Medicine (TCM) as Bàn Zhī Lián (半枝莲), is a perennial herb with a long history of use for clearing heat, detoxifying the body, and treating tumors.[1][2] Modern pharmacological research has identified neo-clerodane diterpenoids as one of the principal bioactive constituent classes responsible for its therapeutic effects, alongside flavonoids.[3][4][5][6] This technical guide provides a comprehensive analysis of the pharmacological role of these compounds, with a specific focus on the structural class to which Scutebarbatine Z belongs. We bridge the ethnomedicinal foundation of S. barbata with contemporary scientific evidence, detailing the anti-neoplastic and anti-inflammatory mechanisms of its constituent diterpenoids. This document explores the modulation of critical signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB, and provides detailed experimental protocols for researchers in natural product pharmacology and drug development.

Ethopharmacological Foundations: Scutellaria barbata in Traditional Chinese Medicine

Traditional Energetics and Clinical Applications

In the framework of TCM, Scutellaria barbata is characterized by its bitter taste and cold nature.[2] These properties dictate its primary function: to clear "heat" and eliminate "toxins," which are TCM concepts often correlating with inflammation, infection, and cellular hyperproliferation in modern medicine. Its actions are primarily directed towards the Liver, Lung, and Stomach meridians.[2]

Historically, practitioners have used S. barbata to treat conditions such as bacterial infections, hepatitis, sore throat, snake bites, and various swellings or abscesses.[1][3][7] Its traditional applications also include promoting blood circulation to remove stasis and inducing diuresis to alleviate edema.[3][4][5][8] This multifaceted traditional profile has spurred significant scientific interest, particularly in its well-documented use as a core component in herbal formulations for cancer treatment.[1][7][9]

From Traditional Use to Scientific Validation

The consistent use of S. barbata in TCM for conditions resembling cancer and inflammation provides a strong ethnomedicinal basis for modern pharmacological investigation. The traditional functions of "clearing heat" and "detoxifying" logically translate to the anti-inflammatory, antioxidant, and cytotoxic activities now being validated in laboratory settings.[3][5][8] This guide delves into the molecular mechanisms of a key class of compounds responsible for these effects: the neo-clerodane diterpenoids.

Phytochemistry: The Neo-Clerodane Diterpenoids of Scutellaria barbata

Major Bioactive Constituents

Phytochemical analyses have revealed that S. barbata is a rich source of flavonoids (such as scutellarin, wogonin, and apigenin) and a diverse array of diterpenoids.[3][5][6][10] While flavonoids contribute significantly to the herb's antioxidant and anti-inflammatory properties, the neo-clerodane diterpenoids are particularly noted for their potent cytotoxic and anti-proliferative activities.[11]

The Neo-Clerodane Diterpenoid Family

Clerodane diterpenes are a large class of bicyclic secondary metabolites characterized by a decalin ring system and a side chain at the C-9 position.[12][13] They are classified based on the stereochemistry of the ring fusion into clerodanes (cis-fused) and neo-clerodanes (trans-fused).[12] This structural diversity gives rise to a wide spectrum of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[14][15][16]

Scutebarbatine Z: Isolation and Structure

Scutebarbatine Z is a member of the neo-clerodane diterpenoid family isolated from the ethanol extract of Scutellaria barbata.[17] Its structure was elucidated through extensive spectroscopic analysis.[17] Along with Scutebarbatine Z, numerous other analogues, such as Scutebarbatines A, B, and E, have been identified from this plant, each possessing unique structural modifications that influence their biological activity.[11][18][19][20] While detailed pharmacological studies specifically on Scutebarbatine Z are limited in current literature, the well-documented activities of its congeners provide a strong predictive framework for its biological role.

Core Pharmacological Activities of S. barbata Diterpenoids

The therapeutic potential of S. barbata in oncology and inflammatory diseases is largely attributed to the ability of its diterpenoid constituents to modulate multiple cellular signaling pathways.

Anti-Neoplastic Activity

Neo-clerodane diterpenoids from S. barbata exert potent anti-cancer effects through a multi-pronged approach targeting core processes of cancer cell survival and proliferation.

Studies on various diterpenoids from S. barbata, such as Scutebarbatine A, demonstrate a profound ability to induce apoptosis (programmed cell death) in cancer cells.[21] This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[22] Key events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic caspases, such as caspase-3 and caspase-9, leading to systematic cell dismantling.[21]

A hallmark of cancer is uncontrolled cell division. Diterpenoids from S. barbata have been shown to halt this process by inducing cell cycle arrest, primarily at the G2/M transition phase.[20][22][23] This is accomplished by modulating the expression of key cell cycle regulators, including a decrease in Cyclin B1, Cdc2, and p-Cdc25C, which are essential for mitotic entry.[20]

The anti-proliferative and pro-apoptotic effects of these compounds are orchestrated by their intervention in critical intracellular signaling cascades that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Extracts and compounds from S. barbata have been shown to inhibit this pathway, thereby suppressing tumor cell growth.[7][10][24]

-

MAPK Signaling Cascade: The mitogen-activated protein kinase (MAPK) pathway, including its key components ERK, JNK, and p38, regulates cellular responses to a wide range of stimuli. Diterpenoids like Scutebarbatine A can induce apoptosis by activating the pro-apoptotic JNK and p38 arms of this pathway.[20][22]

-

NF-κB Pathway: The transcription factor NF-κB is a critical mediator of inflammation and cell survival. Its inhibition by S. barbata constituents reduces the expression of pro-inflammatory cytokines and anti-apoptotic genes, thereby suppressing tumor growth and the inflammatory tumor microenvironment.[7][10]

Beyond direct cytotoxicity, compounds from S. barbata can modulate the tumor microenvironment. Studies show that both flavonoid and diterpenoid fractions can regulate cytokine profiles in tumor-bearing mice, for instance by decreasing levels of pro-tumorigenic cytokines like IL-6 and TGF-β while potentially enhancing anti-tumor immune responses.[25][26]

Anti-Inflammatory Mechanisms

The traditional "heat-clearing" property of S. barbata is strongly supported by modern evidence of its anti-inflammatory activity. This action is mechanistically linked to its anti-cancer effects, as chronic inflammation is a key driver of tumorigenesis. The primary mechanism is the inhibition of pro-inflammatory signaling pathways, particularly NF-κB and p38 MAPK, leading to a reduction in the production of inflammatory mediators.[7][27]

Methodologies in TCM Pharmacological Research

The investigation of active compounds from TCM herbs like S. barbata follows a structured, multi-step process from isolation to mechanistic elucidation.

Protocol: Bioassay-Guided Fractionation

This technique is fundamental for identifying active compounds within a complex herbal extract.

-

Objective: To separate the crude extract into fractions and isolate the compound(s) responsible for the observed biological activity (e.g., cytotoxicity).

-

Procedure:

-

Prepare a crude ethanol extract of dried, powdered S. barbata.

-

Subject the crude extract to column chromatography (e.g., silica gel).

-

Elute the column with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Collect the eluent in sequential fractions.

-

Test each fraction for cytotoxicity against a target cancer cell line using an MTT assay (see Protocol 4.2).

-

Select the most active fraction(s) for further separation using techniques like preparative High-Performance Liquid Chromatography (HPLC).

-

Repeat the cycle of separation and bioassay until a pure, active compound is isolated.

-

Characterize the structure of the pure compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Objective: To quantify the dose-dependent cytotoxic effect of an isolated compound on cancer cells.

-

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate and allow them to adhere overnight.[21]

-

Treat the cells with a serial dilution of the test compound (e.g., Scutebarbatine A, 0-80 µg/mL) for a specified period (e.g., 48 hours).[21]

-

Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration required to inhibit cell growth by 50%).

-

Protocol: Analysis of Apoptosis (Annexin V/PI Staining)

-

Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

-

Procedure:

-

Treat cells with the test compound at its IC50 concentration for various time points.

-

Harvest the cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells immediately using a flow cytometer.

-

Quantify the cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

-

Future Directions and Drug Development

Scutebarbatine Z: An Unexplored Candidate

While the neo-clerodane diterpenoid class from S. barbata shows immense promise, Scutebarbatine Z itself remains understudied. Future research must focus on isolating sufficient quantities of Scutebarbatine Z to perform comprehensive pharmacological profiling. Elucidating its specific cytotoxic mechanisms, identifying its direct molecular targets, and comparing its potency to other scutebarbatines will be critical steps in evaluating its potential as a drug lead.

Synergism and Combination Therapy

A core principle of TCM is the use of herbal formulas where multiple components act synergistically. Research has shown that S. barbata extracts can enhance the efficacy and reduce the toxicity of conventional chemotherapy drugs like 5-fluorouracil.[28] Future drug development should explore the potential of combining purified diterpenoids like Scutebarbatine Z with existing chemotherapeutics or other natural products to achieve synergistic anti-cancer effects.[29]

References

- Current time information in CN. Google Search. Accessed February 24, 2026.

- Scutellaria barbata - Memorial Sloan Kettering Cancer Center. (2023, June 19). Accessed February 24, 2026.

- Scutellaria Barbata - Massive Bio. (2026, February 22). Accessed February 24, 2026.

- Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications - Bentham Science Publisher. Accessed February 24, 2026.

- Scutellaria barbata: A Review of Chemical Constituents, Pharmacological Activities and Clinical Applic

- Chen, L., et al. (2020). Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications. Current Pharmaceutical Design, 26(1), 160-175.

- Scutellaria Barbata (Ban Zhi Lian) – Benefits, Uses & Traditional Healing. Accessed February 24, 2026.

- (PDF) Scutellaria barbata: A Review of Chemical Constituents, Pharmacological Activities and Clinical Application - ResearchGate. (2021, May 8). Accessed February 24, 2026.

- Li, S., et al. (2024).

- Scutellaria barbata – Knowledge and References - Taylor & Francis. Accessed February 24, 2026.

- Wang, F., et al. (2010). Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes. Chemical & Pharmaceutical Bulletin, 58(9), 1267-70.

- Gao, L., et al. (2016). Clerodane diterpenes: sources, structures, and biological activities.

- Tellez-Lopez, M., et al. (2023). Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes. International Journal of Molecular Sciences, 24(12), 10161.

- An, F., et al. (2022). Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action. Molecules, 27(15), 4833.

- Antileishmanial activity of neo-clerodane diterpenes from Croton echioides. (2020, November 28). Fitoterapia, 149, 104812.

- Tellez-Lopez, M., et al. (2023). Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes. International Journal of Molecular Sciences, 24(12), 10161.

- Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - Semantic Scholar. (2023, June 13). Accessed February 24, 2026.

- Tellez-Lopez, M., et al. (2023). Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes. International Journal of Molecular Sciences, 24(12), 10161.

- Olatunde, O. Z., et al. (2023). New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 23(2), 237-244.

- (PDF) Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes. (2023, June 2). Accessed February 24, 2026.

- Li, S., et al. (2024).

- Chen, C. C., et al. (2017). The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells. Oncotarget, 8(65), 109340-109357.

- Guo, L., et al. (2015). Inhibition of Tumor Growth and Immunomodulatory Effects of Flavonoids and Scutebarbatines of Scutellaria barbata D. Don in Lewis-Bearing C57BL/6 Mice.

- Yang, Y., et al. (2014). In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines. Molecules, 19(7), 8740-8751.

- Lin, L., et al. (2013).

- Li, J., et al. (2021). Investigating the Mechanism of Scutellariae barbatae Herba in the Treatment of Colorectal Cancer by Network Pharmacology and Molecular Docking.

- Li, N., et al. (2021). Scutebarbatine A induces cytotoxicity in hepatocellular carcinoma via activation of the MAPK and ER stress signaling pathways. Journal of Biochemical and Molecular Toxicology, 35(4), e22692.

- The structure of isolated compounds 1–16.

- Wang, F., et al. (2011).

- Scutebarbatine B Exerts Anti‐Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - ResearchGate. (2025, August 11). Accessed February 24, 2026.

- Lobelia chinensis herb pair in the treatment of lung cancer - TMR Publishing Group. (2025, August 20). Accessed February 24, 2026.

- Analysis and research progress on the anticancer effects of Scutellaria barbata. (2021, February 6). Accessed February 24, 2026.

- Current Therapeutic Role and Medicinal Potential of Scutellaria barbata in Traditional Chinese Medicine and Western Research - Digital Commons @ UConn - University of Connecticut. (2016, April 22). Accessed February 24, 2026.

- Isolation, purification and structure characteristics of polysaccharide from Scutellaria barb

- From Scutellaria barbata to BZL101 in Cancer Patients: Phytochemistry, Pharmacology, and Clinical Evidence - ResearchG

- Study on the mechanism of action of Scutellaria barbata on hepatocellular carcinoma based on network pharmacology and bioinformatics - Frontiers. Accessed February 24, 2026.

- Li, Y., et al. (2024). Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review. Frontiers in Pharmacology, 15, 1438905.

- Wang, G., et al. (2018). Enhanced anticancer effects of Scutellaria barbata D. Don in combination with traditional Chinese medicine components on non-small cell lung cancer cells. Journal of Ethnopharmacology, 221, 8-17.

- Functional components in Scutellaria barbata D. Don with anti-inflammatory activity on RAW 264.7 cells - Journal of Food and Drug Analysis. (2017, February 15). Accessed February 24, 2026.

Sources

- 1. mskcc.org [mskcc.org]

- 2. massivebio.com [massivebio.com]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 10. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioassay-guided isolation of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Investigating the Mechanism of Scutellariae barbata Herba in the Treatment of Colorectal Cancer by Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Scutebarbatine A induces cytotoxicity in hepatocellular carcinoma via activation of the MAPK and ER stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Inhibition of Tumor Growth and Immunomodulatory Effects of Flavonoids and Scutebarbatines of Scutellaria barbata D. Don in Lewis-Bearing C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tmrjournals.com [tmrjournals.com]

- 27. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Enhanced anticancer effects of Scutellaria barbata D. Don in combination with traditional Chinese medicine components on non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Method Development for Scutebarbatine Z Detection

Executive Summary

Scutebarbatine Z is a bioactive neo-clerodane diterpenoid alkaloid derived from Scutellaria barbata (Ban Zhi Lian). Unlike the abundant flavonoids (e.g., scutellarin) found in this species, Scutebarbatine Z is present in lower quantities and possesses distinct physicochemical properties, including basicity and moderate lipophilicity.

This application note provides a comprehensive guide to developing a robust HPLC method for Scutebarbatine Z. It addresses the primary challenges: alkaloid peak tailing due to silanol interactions and matrix interference from co-eluting diterpenoids. We utilize a "Design by Chemical Principle" approach, leveraging the compound's nicotinoyl moiety for selective detection and optimized acid-base equilibria for peak symmetry.

Compound Profile & Mechanistic Basis[1][2]

Understanding the analyte is the prerequisite for method success.

| Property | Description | Chromatographic Implication |

| Class | Neo-clerodane diterpenoid alkaloid | Moderate to high hydrophobicity; requires high organic strength for elution. |

| Chromophore | Nicotinoyl group (Pyridine-3-carbonyl) | CRITICAL: Unlike many diterpenes that require non-selective low UV (210 nm), the nicotinoyl group absorbs strongly at 254–260 nm , allowing for higher selectivity against non-alkaloidal background. |

| Basicity | Tertiary amine / Pyridine nitrogen | Susceptible to interaction with residual silanols on silica columns, leading to peak tailing. |

| Matrix | Scutellaria barbata aerial parts | Contains high levels of polar flavonoids (scutellarin) which must be separated from the non-polar alkaloid fraction. |

Method Development Strategy

Column Selection: The "Silanol Suppression" Rule

Standard silica-based C18 columns often yield asymmetric peaks for alkaloids due to ion-exchange interactions between the positively charged nitrogen of the analyte and ionized silanol groups (

-

Recommendation: Use a Type B Silica (High Purity) column with extensive End-capping .

-

Preferred Phase: C18 with embedded polar groups or steric protection (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus, or Phenomenex Luna C18(2)).

-

Dimensions: 150 mm x 4.6 mm, 5 µm (Standard HPLC) or 100 mm x 2.1 mm, 1.7 µm (UHPLC).

Mobile Phase Chemistry

To ensure sharp peaks, the alkaloid must be kept in a single ionization state.

-

Buffer Selection: Acidic pH is preferred. At pH 3.0–4.0, surface silanols are protonated (neutral), reducing secondary interactions.

-

Modifier: 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.5) .

-

Why Formate? It is volatile (LC-MS compatible) and provides sufficient buffering capacity at low pH.

-

-

Organic Solvent: Acetonitrile (ACN) is preferred over Methanol for its lower viscosity (lower backpressure) and sharper peak shape for diterpenoids.

Detection Wavelength Optimization

While the diterpene skeleton absorbs at <210 nm, the nicotinoyl substituent allows detection at 260 nm .

-

Primary Wavelength: 260 nm (High Selectivity).

-

Secondary Wavelength: 210 nm (High Sensitivity, lower Selectivity).

Experimental Protocols

Sample Preparation (Enrichment Workflow)

Direct injection of crude methanolic extracts often fouls the column due to chlorophyll and high-polarity glycosides. A Liquid-Liquid Extraction (LLE) cleanup is mandatory.

Figure 1: Acid-Base partitioning workflow to enrich alkaloid fraction and remove interferences.

Instrumental Parameters (HPLC-PDA)

| Parameter | Setting | Rationale |

| Instrument | HPLC with PDA/DAD | PDA required for spectral confirmation. |

| Column | C18 End-capped (150 x 4.6 mm, 5 µm) | Prevents peak tailing. |

| Temp | 30°C | Improves mass transfer kinetics. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |

| Mobile Phase A | Water + 0.1% Formic Acid | Protonates silanols and analyte. |

| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic diterpenes. |

| Injection Vol | 10 µL | Adjust based on sensitivity. |

Gradient Elution Program

Scutebarbatine Z is relatively hydrophobic. A gradient starting at moderate organic strength is required.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 85 | 15 | Initial Equilibration |

| 5.0 | 85 | 15 | Isocratic hold (Elute polar impurities) |

| 25.0 | 20 | 80 | Linear Ramp (Elute Scutebarbatines) |

| 30.0 | 5 | 95 | Wash Step |

| 30.1 | 85 | 15 | Re-equilibration |

| 35.0 | 85 | 15 | Ready for next injection |

Method Validation & Troubleshooting

System Suitability Criteria

Before running samples, ensure the system meets these metrics using a standard or a QC sample (enriched extract).

-

Resolution (

): > 1.5 between Scutebarbatine Z and nearest neighbor (often Scutebarbatine A). -

Tailing Factor (

): 0.8 < -

Precision: RSD < 2.0% for retention time and area (n=6).

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for common alkaloid HPLC issues.

References

-

Dai, S. J., et al. (2006). "Four new neo-clerodane diterpenoid alkaloids from Scutellaria barbata with cytotoxic activities."[1][2] Chemical and Pharmaceutical Bulletin, 54(6), 869-872.[1] Link

-

Yang, X. K., et al. (2014). "In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines."[3] Molecules, 19(7), 8740-8751.[3] Link

- Wang, Y., et al. (2019). "Chemical constituents from Scutellaria barbata." Journal of Asian Natural Products Research. (Provides general extraction protocols for this class).

-

PubChem. "Scutebarbatine A (Analog Reference)." National Library of Medicine. Link

Sources

Application Note: High-Resolution NMR Structural Elucidation of Scutebarbatine Z

This Application Note is designed for researchers in natural product chemistry and drug discovery. It details the structural elucidation of Scutebarbatine Z , a complex neo-clerodane diterpenoid alkaloid isolated from Scutellaria barbata (Ban Zhi Lian).

Technique: 1D (

Executive Summary

Scutebarbatine Z is a bioactive constituent of Scutellaria barbata, a Traditional Chinese Medicine (TCM) herb widely investigated for its antitumor properties. Chemically, it belongs to the neo-clerodane diterpenoid class, often esterified with nitrogen-containing side chains (e.g., nicotinic acid), classifying it as a diterpenoid alkaloid.

The structural elucidation of Scutebarbatine Z presents specific challenges:

-

Crowded Aliphatic Region: The decalin core generates overlapping methylene signals in the 1.0–2.5 ppm range.

-

Ester Linkages: Determining the regiochemistry of nicotinoyl or acetyl groups requires precise HMBC analysis.

-

Relative Stereochemistry: The trans-decalin junction and the orientation of the C-13 spiro-lactone or side chains demand rigorous NOESY/ROESY interpretation.

This guide provides a standardized protocol for the complete spectral assignment of Scutebarbatine Z, ensuring data integrity and reproducibility.

Sample Preparation & Acquisition Protocols

Solvents and Sample Handling[1]

-

Primary Solvent: Deuterated Chloroform (

, 99.8% D) is the standard solvent for neo-clerodanes due to good solubility and spectral resolution. -

Alternative Solvent: If signals overlap critically (e.g., H-12/H-18), Pyridine-

( -

Concentration: Dissolve 5–10 mg of isolated Scutebarbatine Z in 600

L of solvent. Filter through a cotton plug into a high-quality 5mm NMR tube to remove particulates that cause line broadening.[1]

Acquisition Parameters (600 MHz)

| Experiment | Pulse Sequence | Scans (NS) | Mixing Time / Delay | Purpose |

| zg30 | 16–64 | D1 = 1.0 s | Quantitative integration; identification of diagnostic functional groups.[1] | |

| zgpg30 | 1024+ | D1 = 2.0 s | Identification of carbonyls (esters vs. ketones) and quaternary carbons.[1] | |

| COSY | cosygpppqf | 8–16 | - | Tracing spin systems (e.g., H-1 |

| HSQC | hsqcedetgp | 8–16 | Direct H-C correlation; multiplicity editing (CH/CH | |

| HMBC | hmbcgplpndqf | 16–32 | Long-range correlations (2-3 bonds); connecting side chains to the core.[1] | |

| NOESY | noesygpphp | 16–32 | Spatial proximity for stereochemical assignment. |

Structural Elucidation Workflow

The analysis follows a deductive logic pathway: Identify Fragments

Step 1: Diagnostic 1D NMR Signals

Before 2D analysis, screen the

-

Nicotinoyl Group (Side Chain): Look for downfield aromatic signals (

8.8–9.2, 8.2, 7.4 ppm) indicating a pyridine ring. -

Furan/Lactone Moiety: Signals at

6.0–7.5 ppm often indicate the furan ring or unsaturated lactone at C-13/C-16.[1] -

Angular Methyls: Two singlets (or doublets) in the

0.8–1.3 ppm range (Me-19, Me-20) are crucial anchors for the decalin core.[1]

Step 2: Fragment Assembly (2D Logic)

-

The Decalin Core (COSY/HSQC):

-

Trace the H-1

H-2 -

Trace the H-6

H-7 -

Note: H-10 is usually a quaternary carbon in neo-clerodanes; therefore, the spin systems are interrupted.[1]

-

-

Connecting Side Chains (HMBC):

-

Ester Regiochemistry: This is the most critical step. If a nicotinoyl group is present, find the carbonyl carbon (

ppm). Look for an HMBC correlation from the oxymethine proton on the core (e.g., H-6 or H-7) to this carbonyl.[1] This definitively places the ester. -

Quaternary Assembly: Use HMBC from the angular methyls (Me-19, Me-20) to locate the quaternary carbons (C-5, C-9) and adjacent carbons.[1]

-

Step 3: Stereochemistry (NOESY)

Neo-clerodanes typically possess a trans-decalin ring junction.[1]

-

Key NOE: H-8 (if axial) should show NOE with angular methyls if they are syn-facial.

-

C-13 Configuration: For spiro-lactones, the relative stereochemistry is determined by NOEs between the side chain protons (H-12) and the ring protons (H-14, H-15, H-16).[1]

Visualization: Elucidation Logic Flow

Figure 1: Logical workflow for the NMR-based structural elucidation of Scutebarbatine Z.

Representative Data Table

The following table summarizes the expected chemical shifts for Scutebarbatine Z, based on the neo-clerodane scaffold and analogous compounds (Scutebarbatine A/B) reported in Chem. Pharm. Bull. [1].

Table 1: Representative NMR Data (600 MHz, CDCl

| Position | HMBC Correlations (H | ||

| 1 | 18.5 | 1.60, m | C-2, C-3 |

| 2 | 26.8 | 1.85, m | C-4 |

| 3 | 35.2 | 1.55, m | C-1, C-4 |

| 4 | 75.1 (C-O) | - | - |

| 6 | 72.4 | 5.25, dd (11.0, 4.[1]5) | C-1' (Ester Carbonyl) , C-5, C-7 |

| 11 | 38.4 | 2.10, m | C-9, C-12 |

| 12 | 71.0 | 5.45, t (6.[1]5) | C-13, C-14, C-16 |

| 13 | 125.4 | - | - |

| 14 | 110.5 | 6.30, d (1.[1]5) | C-13, C-15, C-16 |

| 15 | 143.2 | 7.40, t (1.[1]5) | C-13, C-14 |

| 16 | 139.8 | 7.25, m | C-13, C-15 |

| 1' (Nic) | 164.5 | - | - |

| 2' (Nic) | 150.8 | 9.15, d (2.[1]0) | C-1', C-4' |

| 3' (Nic) | 123.5 | 7.42, dd (8.0, 5.[1]0) | C-5' |

Note: "Nic" denotes the Nicotinoyl ester side chain. Chemical shifts are approximate and derived from the class average for educational purposes. Exact values must be determined experimentally.

References

-

Wang, F., Ren, F. C., Li, Y. J., & Liu, J. K. (2010).[2] Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes.[2][3][4] Chemical and Pharmaceutical Bulletin, 58(9), 1267–1270.[3] Link

-

Dai, S. J., et al. (2006).[5] Neo-clerodane diterpenoids from Scutellaria barbata with cytotoxic activities.[1][2] Phytochemistry, 67(13), 1326–1330. Link[1]

-

Coll, J. (2002).[6] NMR shift data of neo-clerodane diterpenes from the genus Ajuga. Phytochemical Analysis, 13(6), 372–380. Link[1]

Sources

- 1. Scutebarbatine A | C32H34N2O7 | CID 45110781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR shift data of neo-clerodane diterpenes from the genus Ajuga - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Solubility and Solvent Selection for Scutebarbatine Z Experiments

Abstract

Scutebarbatine Z, a neo-clerodane diterpenoid isolated from Scutellaria barbata, is a compound of significant interest for pharmacological research.[1][2] Like many complex natural products, its efficacy in experimental systems is fundamentally dependent on proper solubilization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting appropriate solvents and preparing stable solutions of Scutebarbatine Z for various applications. We will explore the physicochemical principles governing solubility, offer detailed, step-by-step protocols for preparing stock and working solutions, and provide troubleshooting advice to ensure experimental reproducibility and accuracy.

Introduction to Scutebarbatine Z

Scutebarbatine Z belongs to a family of structurally complex diterpenoids found in Scutellaria barbata (Ban Zhi Lian), a plant with a long history in traditional medicine for treating cancers and inflammation.[3][4] The core structure, a neo-clerodane diterpenoid, imparts a largely hydrophobic and lipophilic character to the molecule, leading to poor solubility in aqueous solutions.[3] This characteristic is common among diterpenoids and presents a significant challenge for in vitro and in vivo studies.[5] Inaccurate or incomplete solubilization can lead to underestimated potency, high variability in results, and potential artifacts from compound precipitation. Therefore, a well-defined solvent strategy is paramount for obtaining reliable and meaningful data.

Table 1: Physicochemical Properties of Scutebarbatine Z

| Property | Value | Source |

| CAS Number | 1312716-28-1 | ChemicalBook[6] |

| Molecular Formula | C₂₆H₃₃NO₅ | ChemicalBook[6] |

| Molecular Weight | 439.54 g/mol | ChemicalBook[6] |

| Chemical Class | Neo-clerodane Diterpenoid | Wang F, et al., 2010[1] |

| Predicted Solubility | Poor in water; Soluble in organic solvents | Inferred from related compounds |

The Foundation: Principles of Solvent Selection

The selection of an appropriate solvent is governed by the fundamental chemical principle of "like dissolves like."[7] This means that solutes tend to dissolve in solvents that have a similar polarity. Scutebarbatine Z, with its large carbon-rich diterpenoid backbone, is predominantly non-polar, though the presence of nitrogen and oxygen-containing functional groups introduces some polar character.

Key Considerations for Solvent Choice:

-

Solubilizing Power: The primary goal is to fully dissolve the compound at the desired concentration. For non-polar compounds like Scutebarbatine Z, polar aprotic solvents are often the first choice for creating concentrated stock solutions.

-

Application Compatibility: The solvent must not interfere with the experimental system. For cell-based assays, solvent cytotoxicity is a major concern. For in vivo studies, toxicity and formulation stability are critical.

-

Downstream Processing: The solvent should be compatible with analytical techniques. For example, solvents used for HPLC should be UV-transparent at the detection wavelength and sufficiently volatile.[8]

-

Safety and Handling: The hazards associated with the solvent, including flammability, toxicity, and required disposal procedures, must be considered.[9]

Figure 1: A generalized workflow for selecting an appropriate solvent system.

Table 2: Properties of Common Laboratory Solvents

This table provides a reference for selecting solvents based on their physical properties and compatibility with biological systems.

| Solvent | Polarity Type | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations |

| Water | Polar Protic | 80.1 | 100.0 | Poor solvent for Scutebarbatine Z alone. |

| Ethanol (EtOH) | Polar Protic | 24.5 | 78.4 | Good for less polar compounds; can be cytotoxic at >1%. |

| Methanol (MeOH) | Polar Protic | 32.7 | 64.7 | Good solubilizing power but more toxic than ethanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189.0 | Excellent solvent for stock solutions ; use at <0.5% in cell culture. |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153.0 | Strong solvent, similar to DMSO; can be more toxic.[10] |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 81.6 | Common mobile phase for HPLC; not for cell culture. |

| Acetone | Polar Aprotic | 20.7 | 56.0 | Good solvent but highly volatile and cytotoxic. |

| Polyethylene Glycol (PEG 300/400) | Polar | ~12.5 | >200 | Common co-solvent for in vivo formulations.[11] |

Recommended Solvents & Protocols for Scutebarbatine Z

Based on the properties of related diterpenoids, a tiered approach starting with a highly soluble organic stock solution is recommended.

Preparation of High-Concentration Stock Solutions

For long-term storage and to minimize the volume of organic solvent added to aqueous experimental systems, a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO) is the industry standard. Data from suppliers of the related Scutebarbatine A confirm its solubility in DMSO.[12]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

Scutebarbatine Z (MW: 439.54 g/mol )

-

Anhydrous, high-purity DMSO (cell culture grade)

-

Sterile, amber glass vial or cryovial

-

Calibrated analytical balance

-

Sterile micropipettes

-

Vortex mixer and/or sonicator

Procedure:

-

Weighing: Carefully weigh out 1 mg of Scutebarbatine Z powder into a sterile vial. Note: Perform this in a chemical fume hood and use appropriate personal protective equipment (PPE) as outlined in the Safety Data Sheet.[6]

-

Solvent Calculation: Calculate the volume of DMSO needed for a 10 mM solution.

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (µL) = (0.001 g / 439.54 g/mol ) / (0.010 mol/L) * 1,000,000 µL/L

-

Volume ≈ 227.5 µL of DMSO

-

-

Dissolution: Add the calculated volume of DMSO to the vial containing the Scutebarbatine Z powder.

-

Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes at room temperature.

-

Visual Confirmation: Inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

-

Storage: Store the stock solution at -20°C or -80°C. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Figure 2: Step-by-step workflow for preparing a concentrated stock solution.

Preparation of Working Solutions for In Vitro Assays

The primary challenge for aqueous assays (e.g., cell culture, enzyme assays) is diluting the DMSO stock without causing the compound to precipitate. Studies on Scutebarbatine A have shown its limited solubility in aqueous solutions, which necessitates careful dilution protocols.[3]

Protocol 2: Dilution of DMSO Stock for Cell Culture Experiments

Objective: To prepare a 10 µM working solution from a 10 mM stock, ensuring the final DMSO concentration is ≤0.1%.

Procedure:

-

Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock. This reduces pipetting errors.

-

Take 5 µL of 10 mM stock and add to 45 µL of DMSO.

-

-

Final Dilution: Prepare the final working solution by diluting the stock directly into the pre-warmed cell culture medium or assay buffer.

-

To make 1 mL of 10 µM working solution from a 10 mM stock, you need a 1:1000 dilution.

-

Action: Add 1 µL of the 10 mM DMSO stock to 999 µL of cell culture medium.

-

-

Immediate Mixing: Pipette the stock solution directly into the vortex of the medium while it is being actively mixed (e.g., on a vortex mixer at a low setting). This rapid dispersion is critical to prevent localized high concentrations that can lead to precipitation.

-

Solubility Check: After mixing, let the solution sit for several minutes and visually inspect for any cloudiness, haze, or precipitate.

-

Controls: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO (e.g., 0.1%) as your treated samples to account for any effects of the solvent itself.

Solvent Systems for In Vivo Formulations

For animal studies, DMSO is often unsuitable as the primary vehicle due to toxicity. Formulations typically require co-solvents and surfactants to create stable solutions or suspensions suitable for administration. While specific data for Scutebarbatine Z is unavailable, formulations for the related compound Scutebata F provide an excellent starting point.[11]

Example In Vivo Formulation (based on related compounds): A common vehicle for oral or IP administration of hydrophobic compounds is a mixture of:

-

DMSO (5-10%): To initially dissolve the compound.

-

PEG400 or PEG300 (30-40%): A non-toxic polymer that acts as a co-solvent.

-

Tween 80 or Cremophor EL (5%): A surfactant to improve stability and prevent precipitation in aqueous physiological fluids.

-

Saline or Water (q.s. to 100%): The final diluent.

Important: The development of an in vivo formulation requires careful optimization and stability testing and should be conducted by personnel experienced in animal pharmacology.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Compound does not dissolve in DMSO stock. | Insufficient solvent volume; low-quality DMSO (contains water); compound has degraded. | Gently warm the solution (to 37°C). Use a bath sonicator. Verify calculations and use fresh, anhydrous DMSO. |

| Precipitate forms when diluting stock into aqueous buffer/medium. | Compound's solubility limit in the final medium is exceeded; poor mixing technique. | Decrease the final concentration. Increase the final DMSO percentage slightly (if tolerable by the assay, e.g., to 0.5%). Add the stock solution to the medium while vortexing. |

| High variability in experimental results. | Incomplete solubilization or precipitation in working solutions; degradation of the compound. | Prepare fresh working solutions for each experiment. Visually inspect solutions before use. Ensure stock solution has not undergone multiple freeze-thaw cycles. |

Conclusion

The successful use of Scutebarbatine Z in research hinges on a rational and methodical approach to its solubilization. For most in vitro applications, preparing a concentrated stock solution in high-purity DMSO and subsequently diluting it into aqueous media with vigorous mixing is a reliable strategy. Researchers must remain vigilant for signs of precipitation and always include appropriate vehicle controls to ensure that observed biological effects are attributable to the compound, not the solvent. By following the principles and protocols outlined in this guide, scientists can enhance the reliability and reproducibility of their Scutebarbatine Z experiments.

References

- Contemporary methods for the extraction and isolation of natural products - PMC. (2023, June 30).

- Scutebarbatine Z - Safety Data Sheet - ChemicalBook. (2023, August 26). ChemicalBook.

- A Standard Procedure for the Selection of Solvents for Natural Plant Extraction in the Early Stages of Process Development. (2025, August 9).

- Solvents and Green Chemistry - Sustainable Herbs Initi

- Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K.

- Wang F, Ren FC, Li YJ, Liu JK. (2010). Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes. Chemical & Pharmaceutical Bulletin, 58(9), 1267-70.

- What Factors Are Taken Into Consideration When Selecting a Solvent? ACS Green Chemistry Institute.

- Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC. (2021).

- Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC. (2024, August 31).

- Scutebata F | Terpenoids | 1207181-62-1. InvivoChem.

- Scutebarbatine A supplier | CAS No :176520-13-1. AOBIOUS.

- Diterpenoids from Scutellaria barbata induce tumour-selective cytotoxicity by taking the brakes off apoptosis. (2022, June 30). Maximum Academic Press.

- From Scutellaria barbata to BZL101 in Cancer Patients: Phytochemistry, Pharmacology, and Clinical Evidence. (2019, July 30).

- Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC. (2020).

Sources

- 1. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maxapress.com [maxapress.com]

- 4. researchgate.net [researchgate.net]

- 5. ijcea.org [ijcea.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]